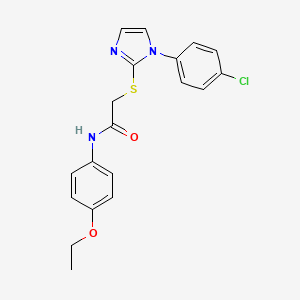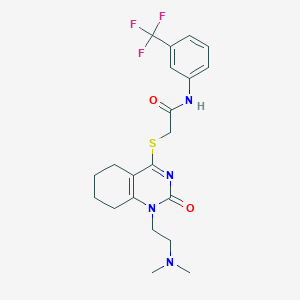
3-Fluoro-2,4-dimethylbenzylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-Fluoro-2,4-dimethylbenzylamine is not directly detailed in the provided papers; however, related compounds and methodologies can offer insight into potential synthetic routes. For instance, the synthesis of 4-[(18)F]fluorobenzylamine ([(18)F]FBA) is achieved through a transition metal-assisted sodium borohydride reduction of 4-[(18)F]fluorobenzonitrile ([(18)F]FBN), which could potentially be adapted for the synthesis of 3-Fluoro-2,4-dimethylbenzylamine by starting with an appropriately substituted fluorobenzonitrile . Additionally, the synthesis of various fluorinated compounds, such as 3-[18F]fluoropropyl and 4-[18F]fluorobenzyl triarylphosphonium ions, involves multi-step reactions starting from no carrier added (nca) [18F]fluoride, indicating the complexity and the need for careful planning in the synthesis of fluorinated amines .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-2,4-dimethylbenzylamine can be inferred to some extent from studies on similar compounds. For example, the rotational spectrum of 2-fluorobenzylamine reveals the presence of stable conformers influenced by intramolecular hydrogen bonding and the effects of fluorination on the molecule's flexibility and tunneling pathways . These findings suggest that the molecular structure of 3-Fluoro-2,4-dimethylbenzylamine would also be influenced by the presence of the fluorine atom and the substituents on the benzene ring, potentially affecting its reactivity and physical properties.
Chemical Reactions Analysis
The chemical reactivity of 3-Fluoro-2,4-dimethylbenzylamine can be speculated based on reactions involving similar fluorinated compounds. For instance, 2-(dimesitylboryl)benzylideneamines are synthesized through reactions of lithiated bromophenyl-dioxolane with dimesitylboron fluoride, followed by deprotection and reaction with aliphatic amines to afford the corresponding imines . This suggests that 3-Fluoro-2,4-dimethylbenzylamine could potentially participate in reactions with boron-containing reagents or form imines with aldehydes. Additionally, N,N-dimethylhydrazones derived from 2-fluoro-2-alkenals undergo [4 + 2] cycloaddition reactions to yield various fluorinated heterocycles , indicating that 3-Fluoro-2,4-dimethylbenzylamine might also be amenable to cycloaddition reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 3-Fluoro-2,4-dimethylbenzylamine are not directly reported, the properties of related fluorinated compounds can provide some context. The introduction of fluorine atoms typically affects the acidity, basicity, and overall polarity of a molecule, which in turn influences its solubility, boiling point, and other physical properties. The presence of fluorine can also enhance the stability of certain chemical bonds, making fluorinated compounds valuable in pharmaceuticals and materials science. The specific properties of 3-Fluoro-2,4-dimethylbenzylamine would need to be determined experimentally, but it is likely that the fluorine atom and methyl groups would confer unique characteristics compared to its non-fluorinated analogs.
Wissenschaftliche Forschungsanwendungen
Photodehalogenation and Generation of Reactive Intermediates
Research by Protti et al. (2012) explored the photodehalogenation of fluoro or chlorobenzene derivatives, which can generate triplet and singlet phenyl cations and potentially benzyne. This process is significant in organic synthesis, providing pathways to diverse products and exploring the effects of substituents like SiMe3 and SnMe3 groups. The study indicated that such groups do not affect the primary dehalogenation except in specific fluorinated aniline derivatives, revealing insights into the stabilization of reactive intermediates and the control of chemical outputs through photostabilization, potentially applicable in designing less phototoxic fluorinated drugs (Protti, Dichiarante, Dondi, Fagnoni, & Albini, 2012).
Radiosynthesis of Fluorinated Compounds
The radiosynthesis of fluorinated compounds, such as 3-[18F]fluoropropyl and 4-[18F]fluorobenzyl triarylphosphonium ions, demonstrates the relevance of fluorinated benzylamines in developing radiotracers for imaging and diagnostic purposes. These compounds were synthesized from [18F]fluoride in multi-step reactions, showing the potential of fluorinated benzylamines in medical research and their application in positron emission tomography (PET) imaging (Ravert, Madar, & Dannals, 2004).
Fluorophore Development for Biological Studies
The development of environmentally sensitive fluorophores for studying protein dynamics and interactions is another significant application. The fluorescent amino acid dansylalanine, which incorporates a dimethylaminobenzylamine structure, exemplifies this by being genetically encoded into proteins, allowing for the direct observation of protein folding, dynamics, and interactions in living cells. This approach opens new avenues for bioimaging and understanding protein functions at the molecular level (Summerer, Chen, Wu, Deiters, Chin, & Schultz, 2006).
Eigenschaften
IUPAC Name |
(3-fluoro-2,4-dimethylphenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-6-3-4-8(5-11)7(2)9(6)10/h3-4H,5,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFFWNJXMICQRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)CN)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-1-[(3,4-dichlorophenyl)methyl]pyrazole](/img/structure/B2523350.png)

![tert-Butyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2523355.png)
![N-(3-chlorophenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2523356.png)
![N-[(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2523357.png)





![N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide](/img/structure/B2523368.png)
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2523369.png)

![N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2523371.png)